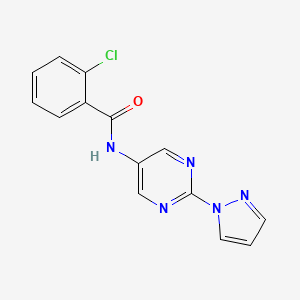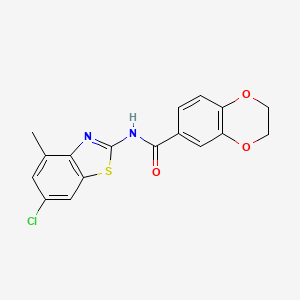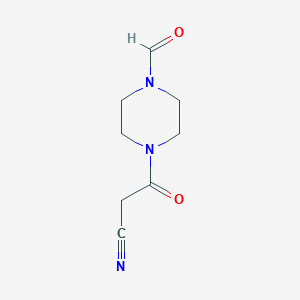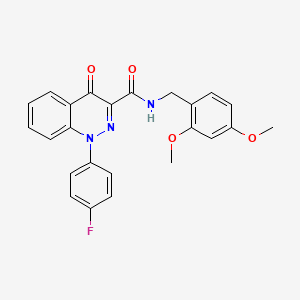![molecular formula C19H24N4O6S B2842901 Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate CAS No. 851129-27-6](/img/structure/B2842901.png)
Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common moiety in medicinal chemistry due to its ability to mimic a peptide bond. The compound also contains an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This structure is often used in drug design as it is planar and can participate in various interactions with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, while the oxadiazole ring is an unsaturated five-membered ring with two nitrogen atoms and one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the compound would likely have a relatively high molecular weight and could potentially form hydrogen bonds due to the presence of the nitrogen and oxygen atoms .Scientific Research Applications
Synthesis and Characterization
- Microwave-Assisted Synthesis : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, including compounds with a 1,3,4-oxadiazole nucleus, were synthesized via microwave-assisted methods. These compounds were found to exhibit antimicrobial, antilipase, and antiurease activities, indicating their potential in medicinal chemistry (Başoğlu et al., 2013).
Biological Activities
- Antimicrobial and Anti-Proliferative Activities : Certain derivatives, specifically those containing the 1,3,4-oxadiazole nucleus, demonstrated significant antimicrobial activity against various bacterial strains and showed potent anti-proliferative activity against multiple cancer cell lines (Al-Wahaibi et al., 2021).
- Anticancer Potential : Novel carbazole derivatives with a 1,3,4-oxadiazol-2-amine structure were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Some compounds showed significant activity against the human breast cancer cell line MCF7 (Sharma et al., 2014).
Molecular Interactions and Synthesis Methods
- Crystallography and Structure Analysis : The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with a similar structure, involved crystallographic analysis to confirm its structure and weak intermolecular interactions were observed in its crystalline form (Sanjeevarayappa et al., 2015).
Pharmaceutical Synthesis and Screening
- Synthesis of Piperidine Derivatives : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as potential anticancer agents. The synthesized compounds showed promising results against various cancer cell lines (Rehman et al., 2018).
Future Directions
properties
IUPAC Name |
ethyl 4-[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S/c1-4-28-19(25)23-7-5-22(6-8-23)16(24)12-30-18-21-20-17(29-18)13-9-14(26-2)11-15(10-13)27-3/h9-11H,4-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOWQHRQLLAMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)

![1-methyl-2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2842822.png)
![Methyl 3-[(3-chlorophenyl)methoxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2842824.png)



![4-[(6-Chloropyridazin-3-yl)oxy]aniline](/img/structure/B2842830.png)




![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2842838.png)